Increased Lipophilicity Relative to N-Unsubstituted 4-Nitroisoindolin-1-one Drives Differential Solubility and Permeability
The N-ethyl substituent on 2-Ethyl-4-nitro-2,3-dihydro-isoindol-1-one elevates its calculated LogP to 1.1, compared to a predicted LogP of approximately 0.3–0.6 for the N-unsubstituted parent 4-nitroisoindolin-1-one (CAS 366452-97-3), representing an increase of roughly 0.5–0.8 log units [1]. The target compound also lacks hydrogen-bond donor capacity (HBD = 0) versus HBD = 1 for the unsubstituted analog, further enhancing membrane permeability potential [1]. This shift in physicochemical profile moves the compound closer to the optimal LogP range (1–3) for CNS drug-likeness while preserving a moderate TPSA of 66.1 Ų, which remains below the 90 Ų threshold associated with oral bioavailability [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.1 (XLogP3); TPSA = 66.1 Ų; HBD = 0; MW = 206.20 g/mol |
| Comparator Or Baseline | 4-Nitroisoindolin-1-one (CAS 366452-97-3): Predicted LogP ≈ 0.3–0.6; HBD = 1; MW = 178.14 g/mol |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.8; Δ HBD = -1; Δ MW = +28.06 g/mol |
| Conditions | Calculated properties (XLogP3, TPSA) from vendor technical datasheet for target [1]; comparator LogP estimated from structural class trends and PubChem data ; no co-determined experimental LogP available for either compound. |
Why This Matters
For procurement decisions in medicinal chemistry, the ~0.5–0.8 log unit increase in LogP relative to the N-unsubstituted parent directly impacts compound partitioning, cellular permeability, and solubility—key parameters that govern performance in cell-based assays and in vivo pharmacokinetic studies.
- [1] Angene Chemical. CAS 1256961-21-3: 2-ethyl-4-nitro-2,3-dihydro-1H-isoindol-1-one. Product Technical Datasheet. Available at: https://www.angenechem.com/1256961-21-3 (Accessed 2026-04-28). View Source
